molecular formula C20H10BrIN2O4S2 B15009887 (5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15009887
M. Wt: 613.2 g/mol
InChI Key: JRJFIUSFALNKCM-ZDLGFXPLSA-N
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Description

The compound (5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that features a combination of bromine, iodine, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include 2-bromo-5-nitrophenyl furan and 4-iodophenyl thiazolidinone. The key steps in the synthesis may include:

    Formation of the furan ring: This involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the bromine and nitro groups: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the thiazolidinone ring: This involves the reaction of a thiourea derivative with an α-halo ketone.

    Coupling reactions: The final step involves coupling the furan and thiazolidinone derivatives under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The bromine and iodine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: The compound’s unique structure may make it suitable for use in organic electronics or as a building block for advanced materials.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one depends on its application. For instance, if used as an antimicrobial agent, it may target bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-{[5-(2-Bromo-5-methylphenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups and the presence of both bromine and iodine atoms, which can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H10BrIN2O4S2

Molecular Weight

613.2 g/mol

IUPAC Name

(5Z)-5-[[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene]-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H10BrIN2O4S2/c21-16-7-5-13(24(26)27)9-15(16)17-8-6-14(28-17)10-18-19(25)23(20(29)30-18)12-3-1-11(22)2-4-12/h1-10H/b18-10-

InChI Key

JRJFIUSFALNKCM-ZDLGFXPLSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Br)/SC2=S)I

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Br)SC2=S)I

Origin of Product

United States

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